Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a butanoic acid backbone with an ethyl ester group and a 2-phenylethylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+EthanolAcid CatalystButanoic acid, ethyl ester+Water
In industrial settings, this esterification process is often carried out under reflux conditions to ensure complete conversion of the reactants. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester can undergo hydrolysis in the presence of an acid or base to yield butanoic acid and ethanol.
Reduction: This ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Acid or base catalysts are used to facilitate the exchange of the ester group with another alcohol.
Major Products
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and the original alcohol.
Scientific Research Applications
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various metabolic pathways. The 2-phenylethylamino group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: Lacks the 2-phenylethylamino group, making it less complex and with different biological activities.
Phenethyl butyrate: Similar structure but with a different ester group, leading to variations in its chemical and biological properties.
Ethyl acetate: A simpler ester with different applications and properties.
Uniqueness
Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester is unique due to the presence of the 2-phenylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90068-79-4 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)9-6-11-15-12-10-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |
InChI Key |
MHUXVXRCZCVZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.